2-(3,5-Dimethyladamantan-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXJVUIQUYDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398982 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-14-3 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Adamantane Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise positioning of functional groups, enabling effective exploration of drug targets.[1] First isolated from crude oil and later made readily available through synthesis, adamantane and its derivatives have been successfully incorporated into numerous clinically used drugs to treat a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2]

The incorporation of an adamantane group into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] Key advantages include:

-

Enhanced Lipophilicity : The bulky, hydrocarbon-rich structure of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and other biological membranes.[1][4]

-

Metabolic Stability : The rigid cage structure can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life and bioavailability.[2][5]

-

Improved Receptor Binding : The defined three-dimensional shape can serve as a robust anchor to optimize binding affinity and selectivity for specific biological targets.[1]

This guide focuses on 2-(3,5-Dimethyladamantan-1-yl)acetic acid , a specific derivative that combines the lipophilic adamantane core, further substituted with two methyl groups for increased steric bulk, with a hydrophilic carboxylic acid group. This combination results in an amphipathic molecule with distinct physicochemical properties that are of interest in drug design and materials science.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is a prerequisite for any drug development program. These properties govern how the molecule will behave in biological systems, from absorption and distribution to metabolism and excretion (ADME).

Chemical Structure and Nomenclature

The foundational identity of the molecule is its structure. The compound consists of an adamantane cage with methyl groups at positions 3 and 5, and an acetic acid moiety attached at position 1.

-

IUPAC Name : this compound

-

Molecular Formula : C₁₄H₂₂O₂

-

Molecular Weight : 222.33 g/mol

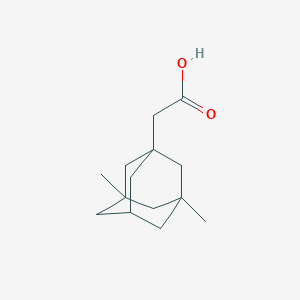

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

While experimental data for this specific molecule is scarce, we can infer its properties from closely related analogs like 1-adamantanecarboxylic acid and (3-ethyladamantan-1-yl)acetic acid. Computational predictions also provide valuable insights.

| Property | Predicted/Analog Value | Significance in Drug Development | Source |

| pKa | ~4.5 - 5.0 | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding. | [6] |

| cLogP | 3.54 | A measure of lipophilicity. A high LogP suggests good membrane permeability but may lead to poor aqueous solubility and higher metabolic clearance. | [7] |

| Aqueous Solubility (LogS) | -3.35 (low) | Affects dissolution and absorption. Low solubility is a common challenge in drug development. | [7] |

| Polar Surface Area (PSA) | 28.66 Ų | Influences membrane transport and blood-brain barrier penetration. Values < 90 Ų are generally favorable for CNS drugs. | [7] |

| Melting Point | 134-137 °C (for 2-(Adamantan-1-yl)acetic acid) | Indicates crystal lattice stability, which can affect solubility and dissolution rate. | [8] |

| Hydrogen Bond Donors | 1 | Participates in interactions with biological targets and affects solvation. | [7] |

| Hydrogen Bond Acceptors | 3 | Influences binding to macromolecules and physicochemical properties. | [7] |

Causality Behind Properties:

-

The high cLogP and low aqueous solubility are direct consequences of the large, nonpolar dimethyladamantane group.[1][4] This lipophilic character is a hallmark of adamantane derivatives and is often exploited to enhance CNS penetration.[1]

-

The pKa is primarily determined by the carboxylic acid group. It is expected to be in the typical range for aliphatic carboxylic acids, ensuring it is predominantly ionized (as a carboxylate anion) at physiological pH.

-

The low Polar Surface Area (PSA) is beneficial for crossing the blood-brain barrier, a critical parameter for drugs targeting the central nervous system, such as the adamantane derivative Memantine.[9]

Part 2: Synthesis and Characterization

The synthesis of adamantane derivatives often leverages the reactivity of the bridgehead positions of the adamantane core.[10] A plausible and efficient synthetic route for this compound would likely involve a multi-step process starting from 1,3-dimethyladamantane.

Proposed Synthetic Pathway

A common strategy for introducing a carboxylic acid group at the bridgehead position of adamantane is through a Koch-Haaf carboxylation or by functionalizing a pre-existing group. The following workflow outlines a logical synthetic approach.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 1-Bromo-3,5-dimethyladamantane (Key Intermediate)

This protocol is adapted from established procedures for the bromination of adamantane derivatives.

Objective: To synthesize the key intermediate, 1-bromo-3,5-dimethyladamantane, from 1,3-dimethyladamantane.

Materials:

-

1,3-Dimethyladamantane

-

Anhydrous Bromine (Br₂)

-

Anhydrous Aluminum Bromide (AlBr₃) as a Lewis acid catalyst

-

Anhydrous Dichloromethane (DCM) as solvent

-

Sodium bisulfite solution (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyladamantane in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum bromide to the stirred solution.

-

Bromination: Add anhydrous bromine dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and will likely change color.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold water, followed by an aqueous solution of sodium bisulfite to neutralize any excess bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-bromo-3,5-dimethyladamantane.

Trustworthiness through Self-Validation: Each step includes a control measure. The inert atmosphere prevents side reactions with moisture. Quenching and washing steps remove unreacted reagents and byproducts. Purity is finally confirmed by analytical techniques.

Analytical Characterization

The identity and purity of the final compound, this compound, would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O and O-H stretches of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 3: Pharmacological Considerations and Potential Applications

While no specific biological activity has been extensively reported for this compound itself, its structural similarity to other bioactive adamantane derivatives allows for educated inferences about its potential applications.

Potential as a CNS Agent

The structure of the target molecule bears a resemblance to Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9] Both molecules share the 3,5-dimethyladamantane core, which is crucial for its lipophilicity and ability to enter the central nervous system.[1]

The key difference is the substitution at the 1-position: an amino group in Memantine versus an acetic acid group in the title compound. This changes the electronic and steric properties significantly. The carboxylic acid group could potentially interact with different residues within a target binding pocket compared to the basic amino group of Memantine. This could lead to activity at other CNS targets, such as GABA receptors or other ion channels.[2]

Caption: Relationship between core properties and drug-likeness.

Other Potential Applications

-

Antiviral and Antimicrobial Agents: Adamantane derivatives have a long history as antiviral agents.[2][11] The lipophilic nature of the adamantane cage allows it to interact with viral envelopes or ion channels.[2] Recent research has also explored their potential as antibacterial and antifungal agents.[12][13][14]

-

Materials Science: The rigid structure of adamantane makes it a useful building block (a "molecular scaffold") in supramolecular chemistry and materials science for creating polymers or nanoparticles with defined properties.[15]

Conclusion

This compound is a molecule of significant interest due to its unique combination of a highly lipophilic and rigid dimethyladamantane core with a polar, ionizable carboxylic acid group. Its predicted physicochemical properties, particularly its high lipophilicity and low polar surface area, suggest potential for applications in CNS drug discovery. While experimental data on its biological activity is limited, its structural features provide a strong rationale for its investigation as a modulator of various biological targets. The synthetic pathways are well-established within adamantane chemistry, allowing for its accessible synthesis and future derivatization to explore structure-activity relationships. This guide provides a foundational understanding for researchers looking to explore the potential of this and related adamantane derivatives in their own research and development programs.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Use of the Adamantane Structure in Medicinal Chemistry.

- The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Adamantane-containing drug delivery systems. (2023). Pharmacia.

- 1-Adamantanecarboxylic acid | 828-51-3. ChemicalBook.

- Adamantane-1-carboxylic acid | CAS#:828-51-3. Chemsrc.

- CAS 828-51-3: 1-Adamantanecarboxylic acid. CymitQuimica.

- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.

- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. NIH.

- Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. (2024).

- 2-(Adamantan-1-yl)acetic acid. Oakwood Chemical.

- Compound (3-ethyladamantan-1-yl)acetic acid. Chemdiv.

- pKa Data Compiled by R. Williams. (2022).

- Memantine | C12H21N | CID 4054. PubChem - NIH.

Sources

- 1. connectsci.au [connectsci.au]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Compound (3-ethyladamantan-1-yl)acetic acid - Chemdiv [chemdiv.com]

- 8. 2-(Adamantan-1-yl)acetic acid [oakwoodchemical.com]

- 9. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]

2-(3,5-Dimethyladamantan-1-yl)acetic acid CAS number

An In-depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have emerged as a significant class of compounds in medicinal chemistry and materials science. Their unique rigid, cage-like structure and lipophilic nature make them valuable moieties for designing molecules with enhanced pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical identity, synthesis, and analytical characterization, tailored for professionals in research and drug development. This compound, with its structural similarities to established neuroactive agents, represents a promising scaffold for the development of new therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in any scientific investigation of a chemical compound is its unambiguous identification. This compound is registered under the CAS number 14202-14-3 .[2] Its molecular structure consists of a dimethyl-substituted adamantane cage linked to an acetic acid group at a bridgehead carbon.

Core Structural and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 14202-14-3 | [2][3] |

| IUPAC Name | 2-(3,5-dimethyl-1-adamantyl)acetic acid | [2] |

| Molecular Formula | C₁₄H₂₂O₂ | [3] |

| Molecular Weight | 222.32 g/mol | [2][3] |

| Melting Point | 110-115°C | [3] |

| Boiling Point | 339.2 ± 10.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Physical Form | Powder | [4] |

| Solubility | Slightly soluble in water | [4] |

Synthesis of this compound

-

Carboxylation of 1,3-Dimethyladamantane: Introduction of a carboxylic acid group at a bridgehead position.

-

Homologation: Extension of the carbon chain by one methylene group to yield the final acetic acid derivative.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow.

Sources

Introduction: The Adamantane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic Acid: Structure, Synthesis, and Significance

This technical guide provides a comprehensive overview of this compound, a fascinating molecule built upon a rigid, diamondoid core. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's unique structural characteristics, outlines a robust synthetic pathway, and discusses its potential within the broader context of pharmacologically active adamantane derivatives.

Adamantane, a tricyclic hydrocarbon, is no longer a mere chemical curiosity. Its rigid, three-dimensional structure and inherent lipophilicity have made it a privileged scaffold in medicinal chemistry.[1] By incorporating the adamantane cage into a molecule, chemists can favorably modulate its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This often leads to enhanced metabolic stability, improved bioavailability, and the ability to precisely orient functional groups to interact with biological targets.[1]

This compound (CAS No: 14202-14-3) is a derivative that combines this powerful scaffold with a carboxylic acid moiety. The two methyl groups at the 3 and 5 positions enhance its lipophilicity and add steric bulk, while the acetic acid group provides a handle for further chemical modification or direct interaction with biological targets. This unique combination of features makes it a compound of significant interest for scientific exploration.

Physicochemical and Structural Properties

The defining feature of this compound is its tricyclo[3.3.1.1^3,7^]decane (adamantane) core. The acetic acid group is attached at a bridgehead (tertiary) carbon, providing steric hindrance that can protect it from enzymatic degradation.

Chemical Structure:

Caption: Experimental workflow for the synthesis via the Koch-Haaf reaction.

Detailed Step-by-Step Protocol

Safety Precaution: This reaction involves highly corrosive and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Charging: Dissolve 1-hydroxy-3,5-dimethyladamantane (1 equivalent) in an excess of cold formic acid (e.g., 5-10 equivalents) within the reaction flask.

-

Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) dropwise via the dropping funnel to the stirred solution. Ensure the internal temperature does not exceed 10 °C. This step is highly exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice. This will quench the reaction and precipitate the crude carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetone, to yield pure, white crystals of this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Conclusion and Future Outlook

This compound is a valuable chemical entity, embodying the beneficial structural and physicochemical properties of the adamantane scaffold. The Koch-Haaf reaction provides a direct and efficient synthetic route to this and similar tertiary adamantane carboxylic acids.

For drug development professionals, this molecule represents a versatile building block. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, or alcohols, allowing for the exploration of a wide chemical space. Furthermore, the inherent properties of the 3,5-dimethyladamantane core—rigidity, lipophilicity, and metabolic stability—make it an attractive component for designing novel therapeutic agents targeting a range of diseases. Future research will likely focus on leveraging this unique structure to develop next-generation pharmaceuticals with improved efficacy and pharmacokinetic profiles.

References

- 3,5-Dimethyl-1-adamantaneacetic acid | CAS#:14202-14-3 | Chemsrc. Chemsrc.com. Accessed January 9, 2026. [Link]

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. ConnectSci. August 2, 2024. [Link]

- Koch reaction - Wikipedia. Wikipedia. Accessed January 9, 2026. [Link]

- Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. September 15, 2011. [Link]

- Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. September 15, 2011. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 3,5-Dimethyladamantane Derivatives: A Focus on Memantine

A Note on the Originally Requested Compound: This guide focuses on the well-researched pharmaceutical compound Memantine (1-amino-3,5-dimethyladamantane). The initially requested molecule, "2-(3,5-Dimethyladamantan-1-yl)acetic acid," is a distinct chemical entity for which there is a significant lack of published scientific literature regarding its discovery, detailed pharmacological properties, and history of development. Searches of chemical and patent databases did not yield substantive information on this specific acetic acid derivative, nor does it appear to be a major metabolite or synthetic precursor of Memantine. Given the context of the request for a technical guide for researchers and drug development professionals, we have compiled this in-depth resource on the closely related and clinically significant adamantane derivative, Memantine.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane, a tricyclic aliphatic hydrocarbon, possesses a unique, rigid, and lipophilic cage-like structure that has made it a valuable pharmacophore in drug discovery.[1][2] Its three-dimensional nature allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] The adamantane moiety can improve the pharmacokinetic properties of a drug, such as increasing its half-life by sterically hindering metabolic degradation.[2] The first significant therapeutic application of an adamantane derivative was amantadine, approved in the 1960s as an antiviral agent for influenza A.[3] This discovery paved the way for the exploration of other adamantane-based compounds, leading to the development of drugs for a range of conditions, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2] Within this family of compounds, Memantine stands out as a key therapeutic agent for Alzheimer's disease.[3]

The Serendipitous Discovery and Repurposing of Memantine

Memantine, chemically known as 1-amino-3,5-dimethyladamantane, was first synthesized and patented in 1963 by Eli Lilly and Company.[4][5] Interestingly, its initial investigation was not for a neurological disorder but as a potential anti-diabetic agent. However, it proved to be ineffective at lowering blood sugar levels.[4]

The therapeutic potential of Memantine remained largely unrecognized until 1972, when its activity in the central nervous system (CNS) was discovered.[4] This finding prompted a shift in its developmental trajectory. The German pharmaceutical company Merz & Co. acquired the rights to the compound and began investigating its utility in various neurological conditions.[4] This repurposing effort was a critical turning point in the history of Memantine. In 1989, Memantine was first marketed in Germany under the trade name Axura for the treatment of dementia.[4][6]

Elucidation of the Mechanism of Action: A Post-Hoc Triumph

A pivotal moment in the scientific understanding of Memantine came in 1989, after it was already in clinical use. Researchers elucidated its primary mechanism of action as a non-competitive, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][6][7] This discovery was significant because excessive stimulation of NMDA receptors by the neurotransmitter glutamate, a phenomenon known as excitotoxicity, is believed to contribute to the neurodegeneration seen in Alzheimer's disease.[8][9]

Memantine's therapeutic success is attributed to its unique pharmacological properties. It has a low to moderate affinity for the NMDA receptor and exhibits fast on/off kinetics.[7][8] This allows Memantine to block the pathological, persistent activation of NMDA receptors associated with excitotoxicity, while still permitting the transient, physiological activation required for normal synaptic function, such as learning and memory.[9] This differentiates it from other high-affinity NMDA receptor antagonists that block all receptor activity and can cause significant side effects.[7]

Signaling Pathway of Memantine's Action

Caption: A generalized workflow for the synthesis of Memantine.

Experimental Protocols

One-Pot Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

[10] This protocol describes a two-step, one-pot synthesis with an improved overall yield.

Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide

-

Slowly add 1,3-Dimethyl-adamantane (222.5 mL, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over a period of 30 minutes with continuous stirring.

-

Continue stirring the mixture for 1 hour.

-

Add formamide (440 mL, 10.8 mol) to the reaction mixture within 0.5 hours.

-

Heat the mixture to 85 °C over 2 hours.

-

After the reaction is complete, cool the mixture to 5–10 °C.

-

Pour the cooled reaction mixture into ice-cold water (2000 mL).

-

Extract the product with dichloromethane (2400 mL).

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution (840 mL, 10.08 mol) and water (720 mL).

-

Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume.

-

Add n-hexane (300 mL) and heat to reflux for 0.5 hours.

-

Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

-

Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data for Memantine, providing a comparative overview of its binding affinities and pharmacokinetic properties.

Table 1: Receptor Binding Affinity

| Receptor/Site | Ligand | Assay Conditions | Ki (nM) | Reference(s) |

| NMDA Receptor | [³H]MK-801 | Rat brain membranes | 573 | [4] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Conditions | Reference(s) |

| Bioavailability | ~100% | Oral administration | [1] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | Single oral dose | |

| Elimination Half-Life (t1/2) | 60 - 80 hours | [1] | |

| Volume of Distribution (Vd) | 9 - 11 L/kg | ||

| Plasma Protein Binding | ~45% | [1] | |

| Metabolism | Minimal; primarily excreted unchanged | [1] | |

| Excretion | 57-82% unchanged in urine | [1] |

Conclusion

The story of Memantine is a compelling example of drug repurposing and the importance of understanding a compound's mechanism of action. From its initial synthesis as a failed anti-diabetic agent to its current role as a cornerstone therapy for moderate-to-severe Alzheimer's disease, its journey highlights the often-unpredictable path of pharmaceutical development. The unique properties conferred by the 3,5-dimethyladamantane scaffold are central to its therapeutic success, providing a benign side-effect profile compared to other NMDA receptor antagonists. Continued research into adamantane derivatives holds promise for the development of new therapeutics for a variety of diseases.

References

- Šesták, V., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- Stankiewicz, M., et al. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.

- Wikipedia. (2023). Memantine.

- Lipton, S. A. (2004). The success of memantine. Journal of Chemical Health Risks.

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- Google Patents. (2013). United States Patent.

- PubMed Central. (2023). Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications.

- Journal of Military Pharmaco - Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.

- ResearchGate. (2025). New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane.

- Google Patents. (2013). United States Patent.

- Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine.

- Wiley Online Library. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine.

- Google Patents. (2009). EP2097372B1 - Process for the preparation of memantine and its hydrochloric acid salt form.

- Google Patents. (2008). (12) Patent Application Publication (10) Pub. No.: US 2008/0033054A1.

- PubChem. (2023). Memantine.

- Frontiers. (2019). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers.

- PubMed Central. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- PubMed. (1988). Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line.

- PubMed. (2006). Mechanism of action of memantine.

- Oakwood Chemical. (2021). 2-(Adamantan-1-yl)acetic acid.

- Google Patents. (2006). US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.

- StatPearls. (2024). Memantine.

- ResearchGate. (2008). Pharmacodynamics of Memantine: An Update.

- Pharmaffiliates. (2023). CAS No : 351329-88-9 | Product Name : Memantine Related Compound E (N-3,5-Dimethyladamantan-1-yl formamide) (1380557).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. 20138-03-8|2-((3,5-Dimethyladamantan-1-yl)(isopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

An In-depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic Acid: Synthesis, Properties, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry. Its unique cage-like framework provides a robust anchor for pharmacophores, often enhancing metabolic stability and facilitating passage across the blood-brain barrier. The derivative 2-(3,5-Dimethyladamantan-1-yl)acetic acid is a compound of significant interest, primarily due to its structural relationship to Memantine (1-amino-3,5-dimethyladamantane), a cornerstone therapy for moderate-to-severe Alzheimer's disease.[1][2] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, plausible synthetic routes, and its context within pharmaceutical development, grounded in established chemical principles and authoritative references.

Part 1: Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unambiguous IUPAC name for the compound is This compound . The numbering of the adamantane cage follows standard conventions, with the acetic acid moiety attached at the bridgehead C1 position. The methyl groups are located at the C3 and C5 bridgehead positions.

-

Synonyms: 3,5-Dimethyl-1-adamantaneacetic acid, (3,5-Dimethyladamantan-1-yl)acetic acid

-

CAS Number: 14202-14-3

-

Molecular Formula: C₁₄H₂₂O₂

-

Molecular Weight: 222.33 g/mol

Physicochemical Data

Quantitative physicochemical data are critical for anticipating a compound's behavior in both synthetic and biological systems. Below is a summary of key properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | [3] |

| Molecular Weight | 222.328 g/mol | [3] |

| Physical Form | Solid (predicted) | - |

| Melting Point | No specific data available. For reference, the unsubstituted analog, 2-(Adamantan-1-yl)acetic acid, has a melting point of 134-137 °C. | [4] |

| Solubility | Slightly soluble in water. | [3] |

| InChI Key | FUOXJVUIQUYDDI-UHFFFAOYSA-N | [3] |

Part 2: Synthesis Methodologies

Synthesis of Key Intermediate: 1-Bromo-3,5-dimethyladamantane

The bromination of 1,3-dimethyladamantane at a tertiary bridgehead position is a facile electrophilic substitution.

This protocol is adapted from established procedures for adamantane bromination.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 1,3-dimethyladamantane (1.0 eq).

-

Reagent Addition: Add liquid bromine (approx. 4.0 eq) dropwise to the flask. The reaction is often catalyzed by a Lewis acid (e.g., AlCl₃) or performed in the presence of HBr in acetic acid to facilitate the reaction.[5][6]

-

Reaction Conditions: Heat the reaction mixture to 50-55 °C and maintain for 12 hours.[6] The reaction proceeds via electrophilic attack on the C-H bond at the bridgehead position.

-

Work-up: After cooling, carefully quench the excess bromine with a saturated aqueous solution of sodium bisulfite until the red color disappears.

-

Extraction & Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane as a liquid.[1]

Carboxylation via Grignard Reagent: A Plausible Route

The conversion of the bromo-intermediate to the target carboxylic acid can be achieved via a Grignard reaction followed by carboxylation.[3][7] This is a classic and reliable method for carbon chain extension and carboxylic acid synthesis.

The reaction proceeds via an Sɴ1-like mechanism at the bridgehead carbon to form a stable tertiary carbocation, which is then attacked by the nucleophile.[8] For the Grignard synthesis, magnesium metal inserts into the carbon-bromine bond to form the organometallic Grignard reagent. This reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.

Caption: Synthetic workflow from 1,3-dimethyladamantane to the target acid.

-

Grignard Reagent Formation:

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in a flask with a crystal of iodine (to initiate the reaction) and dry diethyl ether.

-

Add a solution of 1-bromo-3,5-dimethyladamantane (1.0 eq) in dry diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux. The disappearance of the magnesium indicates the formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) in excess to the reaction mixture. The Grignard reagent will attack the CO₂.

-

-

Work-up and Purification:

-

Once the dry ice has sublimed, quench the reaction by slowly adding dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Alternative Route: Arndt-Eistert Homologation

An alternative, albeit more complex, route is the Arndt-Eistert homologation of 3,5-dimethyladamantane-1-carboxylic acid.[4][9] This method would add a methylene (-CH₂-) group, converting the adamantane carboxylic acid into the target adamantane acetic acid.

-

Acid Chloride Formation: Convert 3,5-dimethyladamantane-1-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Diazoketone Formation: React the acid chloride with diazomethane to form an α-diazoketone.

-

Wolff Rearrangement: In the presence of a silver(I) catalyst (e.g., Ag₂O) and water, the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate, which is then hydrated to the homologated carboxylic acid.[10]

This method is powerful but requires the handling of diazomethane, which is toxic and explosive, making the Grignard route often preferable for laboratory-scale synthesis.

Part 3: Role in Pharmaceutical Development

The adamantane core is a key feature of Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer's disease.[1][11] The synthesis of Memantine often starts from 1,3-dimethyladamantane and proceeds through intermediates like 1-bromo-3,5-dimethyladamantane.[12][13]

Caption: Relationship of the target acid to the synthesis of Memantine.

While the most common industrial syntheses of Memantine proceed via N-formyl or N-acetyl intermediates,[14][15] this compound represents a potential alternative starting material. For instance, the carboxylic acid could theoretically be converted to an acyl azide and subjected to a Curtius rearrangement, or directly converted via a Schmidt reaction, to yield Memantine. These routes, while less common, highlight the compound's potential utility in exploring novel synthetic pathways for this important active pharmaceutical ingredient (API).

Furthermore, as a structurally related analog, it serves as a crucial reference standard for impurity profiling during the manufacturing of Memantine, ensuring the quality and safety of the final drug product.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest. Its synthesis is readily achievable through established organometallic techniques, starting from the corresponding bromo-adamantane derivative. The structural rigidity and lipophilicity conferred by the dimethyladamantane cage, combined with its close relationship to the Alzheimer's therapeutic Memantine, make it a valuable compound for researchers in medicinal chemistry and process development. The methodologies and context provided in this guide offer a solid foundation for its synthesis, characterization, and potential application in drug discovery and development.

References

- Organic Chemistry Portal. Arndt-Eistert Synthesis.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples.

- ResearchGate. (2017). Convenient Synthesis of Memantine Hydrochloride.

- Slideshare. (2016). Arndt-eistert homologation.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- Duong, V. B., Phan, D. C., & Ho Ba, N. M. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16167–16172.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4054, Memantine.

- Google Patents. (2011). US20110082317A1 - Process for the manufacture of memantine and intermediate product.

- Duong, V. B., Phan, D. C., & Ho Ba, N. M. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Google Patents. (2007). WO2007132476A2 - A process for the preparation of memantine hydrochloride.

- Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine.

- Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

- Google Patents. (2011). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- Journal of Military Pharmaco - Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

Sources

- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [amp.chemicalbook.com]

2-(3,5-Dimethyladamantan-1-yl)acetic acid molecular weight

An In-Depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized derivative of adamantane. While not widely commercialized, this compound holds significant interest for researchers in medicinal chemistry and drug development due to its unique structural features. The adamantane cage, a rigid and highly lipophilic hydrocarbon scaffold, is a key pharmacophore in several approved drugs, valued for its ability to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] This document details the physicochemical properties of the title compound, proposes a viable synthetic pathway based on established adamantane chemistry, outlines methods for its analytical characterization, and discusses its potential applications in the design of novel therapeutics. Safety and handling protocols are also provided to guide laboratory practice.

Physicochemical and Structural Properties

This compound is a saturated carboxylic acid featuring a dimethyl-substituted adamantane cage. The adamantane moiety is a perfectly rigid, strain-free, and symmetrical tricyclic alkane, often described as the smallest unit of a diamond crystal lattice.[3] This structural rigidity and high lipophilicity are its most defining features in the context of medicinal chemistry.[4]

The molecular formula of this compound is C₁₄H₂₂O₂. It is an isomer of other C14 adamantane acetic acids, such as (3-ethyladamantan-1-yl)acetic acid.[5] Based on its elemental composition, the precise physicochemical properties are detailed in Table 1.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₂O₂ | - |

| Molecular Weight | 222.33 g/mol | Calculated |

| IUPAC Name | 2-(3,5-dimethyltricyclo[3.3.1.1³⁷]decan-1-yl)acetic acid | IUPAC Nomenclature |

| Appearance | White to off-white crystalline solid (Predicted) | [3] |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water (Predicted) | [3] |

Proposed Synthesis Pathway

The synthesis of this compound can be logically derived from well-established adamantane functionalization chemistry, particularly methods used for preparing its close analogue, Memantine.[6][7][8] A robust and high-yield approach involves a Grignard reaction starting from the corresponding bromo-adamantane precursor.

The synthesis begins with 1-Bromo-3,5-dimethyladamantane, a key intermediate in various neuropharmacological syntheses.[8] This precursor is converted into a Grignard reagent, which is subsequently carboxylated using solid carbon dioxide (dry ice).

Step-by-Step Experimental Protocol

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-Bromo-3,5-dimethyladamantane in anhydrous diethyl ether dropwise to initiate the reaction. A small iodine crystal can be used as an initiator if needed.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Carefully add crushed solid carbon dioxide (dry ice) portion-wise to the stirred solution. A white precipitate will form.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the adamantane cage protons, appearing as a series of broad multiplets in the aliphatic region (~1.0-2.2 ppm). A distinct singlet corresponding to the two protons of the methylene group (-CH₂COOH) adjacent to the carboxylic acid will be visible, likely shifted downfield. The acidic proton of the carboxyl group will appear as a very broad singlet further downfield.

-

¹³C NMR: The spectrum will confirm the 14 carbon atoms. The quaternary carbons of the adamantane bridgehead (including the one bearing the methyl groups and the one attached to the acetic acid moiety) will be evident, along with the methylene and methine carbons of the cage. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 170-180 ppm range.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of ~221.32.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch around 1700-1725 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry, primarily due to its unique combination of rigidity and lipophilicity.[2] These properties can be strategically leveraged to optimize drug candidates.

This compound serves as a valuable building block for several reasons:

-

Scaffold for Novel Therapeutics: The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the attachment of various pharmacophores.

-

Increased Lipophilicity: Introduction of the dimethyladamantyl group into a polar drug molecule can significantly increase its lipophilicity, which may enhance its ability to cross biological membranes like the blood-brain barrier.[4] This is a key property for drugs targeting the central nervous system, as exemplified by Memantine.[9]

-

Metabolic Shielding: The bulky and chemically inert adamantane cage can sterically hinder the metabolic breakdown of adjacent functional groups, potentially increasing the half-life and bioavailability of a drug.[2]

-

Ion Channel Modulation: Adamantane derivatives are well-known for their activity as ion channel blockers.[4] This compound could serve as a starting point for developing novel modulators of channels implicated in neurological or cardiovascular diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a risk assessment can be conducted based on analogous structures, such as other adamantane derivatives and aliphatic carboxylic acids.

-

Hazard Classification (Predicted):

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

References

- Klimova, I. V., et al. (2022).

- Wikipedia. (2024). Adamantane.

- Quality Control Chemicals (QCC). (n.d.). Memantine-Glycine Adduct HCl.

- Morozov, I. S., et al. (2001). Actoprotector and Adaptogen Properties of Adamantane Derivatives (A Review).

- Bâcu, E., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. [Link]

- Czopek, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

- Axios Research. (n.d.). Adamantan-1-yl acetate.

- Pharmaffiliates. (n.d.). N-(3,5-Dimethyladamantan-1-yl)acetamide.

- Al-Kutubi, H., & Al-Ghorbani, M. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. [Link]

- Takeda, K., et al. (2024). Development of Continuous-Flow Reactions for the Synthesis of Anti-Alzheimer Drug Memantine.

- Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. [Link]

- Cadila Healthcare Ltd. (2008). Process for the preparation of memantine.

- National Center for Biotechnology Information. (n.d.). Memantine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Compound (3-ethyladamantan-1-yl)acetic acid - Chemdiv [chemdiv.com]

- 6. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. jmpm.vn [jmpm.vn]

- 9. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 20138-03-8|2-((3,5-Dimethyladamantan-1-yl)(isopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]

Preliminary Biological Screening of 2-(3,5-Dimethyladamantan-1-yl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, diamondoid hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and metabolic stability have been successfully incorporated into a range of therapeutics, from the antiviral agent amantadine to the NMDA receptor antagonist memantine, used in the management of Alzheimer's disease.[1][2] The adamantane cage can enhance a drug's pharmacokinetic properties by increasing its lipophilicity, which can improve membrane permeability and bioavailability.[3] Furthermore, its rigid structure can facilitate precise interactions with biological targets.[2]

This guide focuses on a rational approach to the preliminary biological screening of a novel adamantane derivative, 2-(3,5-Dimethyladamantan-1-yl)acetic acid. The screening cascade outlined herein is designed to efficiently probe for a spectrum of potential therapeutic activities, drawing logical inferences from the known biological profiles of structurally related adamantane compounds.

Compound Genesis: Synthesis of this compound

A plausible and efficient synthetic route to the title compound is the Arndt-Eistert homologation of 3,5-dimethyladamantane-1-carboxylic acid. This classical method extends the carbon chain of a carboxylic acid by one methylene group.[4][5][6][7] The synthesis would commence with the readily available 1,3-dimethyladamantane, which can be carboxylated to yield 3,5-dimethyladamantane-1-carboxylic acid. This intermediate is then converted to its acid chloride, which subsequently reacts with diazomethane to form a diazoketone. Finally, a Wolff rearrangement in the presence of a nucleophile, such as water, furnishes the desired this compound.

An alternative approach could be the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone to a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid.[8][9][10][11]

Tier 1: Foundational Screening - Cytotoxicity and Metabolic Stability

The initial tier of screening is designed to establish a foundational understanding of the compound's interaction with biological systems, specifically its intrinsic toxicity and metabolic fate.

In Vitro Cytotoxicity Assessment

A primary assessment of cytotoxicity is crucial to determine a suitable concentration range for subsequent biological assays and to identify any potential for the compound as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2][12][13][14]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | > 100 |

| 48 | 85.2 | |

| MCF-7 | 24 | > 100 |

| 48 | 92.5 | |

| HEK293 | 24 | > 100 |

| 48 | > 100 |

In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic stability is critical for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a standard in vitro method to evaluate phase I metabolism.[15][16][17][18][19][20][21][22][23]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

-

Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.

-

Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (1 mM).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Example Metabolic Stability Data

| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |

| This compound | 48.5 | 14.3 |

| Verapamil (Control) | 15.2 | 45.6 |

Tier 2: Targeted Screening Based on Adamantane Precedents

Based on the well-established activities of other adamantane derivatives, the second tier of screening will focus on antiviral, neuroprotective, and anti-inflammatory properties.

Antiviral Activity Screening (Influenza A)

Adamantane derivatives like amantadine and rimantadine are known for their activity against the influenza A virus by targeting the M2 proton channel.[24] Therefore, screening for anti-influenza activity is a logical step.

Experimental Workflow: Antiviral Screening

Caption: Antiviral screening workflow for influenza A.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.[19][24][25][26]

-

Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% agarose and varying concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ (50% effective concentration).

Experimental Protocol: Neuraminidase Inhibition Assay

-

Enzyme-Compound Incubation: In a 96-well plate, incubate a standardized amount of influenza neuraminidase with serial dilutions of the test compound for 30 minutes.[2][13][14][15][16]

-

Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.

Neuroprotective Activity Screening (NMDA Receptor Antagonism)

Memantine, a structurally similar compound, acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[2] A radioligand binding assay can be employed to assess the affinity of the test compound for the NMDA receptor.

Experimental Protocol: NMDA Receptor Binding Assay

-

Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of this compound.[27][28]

-

Incubation: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate the Ki (inhibitory constant) of the test compound.

Data Presentation: Example NMDA Receptor Binding Data

| Compound | Kᵢ (µM) |

| This compound | 12.8 |

| Memantine (Control) | 1.5 |

Anti-inflammatory Activity Screening (COX-2 Inhibition)

Some adamantane derivatives have demonstrated anti-inflammatory properties.[29] A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. A cell-free enzyme inhibition assay can be used to determine the compound's inhibitory activity against COX-2.

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate human recombinant COX-2 enzyme with varying concentrations of this compound for 15 minutes at room temperature.[8][20][21][30][31][32][33][34]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Prostaglandin Quantification: Stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Example COX-2 Inhibition Data

| Compound | COX-2 IC₅₀ (µM) |

| This compound | 25.4 |

| Celecoxib (Control) | 0.04 |

Logical Framework for Preliminary Biological Screening

Caption: A tiered approach to preliminary biological screening.

Conclusion and Future Directions

This technical guide provides a comprehensive and logically structured framework for the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, metabolic stability, and potential antiviral, neuroprotective, and anti-inflammatory activities, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel compound. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in relevant animal models, and a full ADME (absorption, distribution, metabolism, and excretion) profiling.

References

- Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed.

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.

- In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed.

- Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - Journal of Visualized Experiments.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- NMDA Receptors Screening & Profiling Services - SB Drug Discovery.

- -COX-2 inhibition data obtained from HTS assays | Download Table - ResearchGate.

- Plaque reduction neutralization assay. - Bio-protocol.

- In-vitro COX-1 and COX-2 enzyme inhibition assay data. | Download Table - ResearchGate.

- Arndt–Eistert reaction - Grokipedia.

- How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube.

- Influenza A Immunoplaque Assay Kit - Cell Biolabs, Inc.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.

- How can I develop good influenza virus plaques using plaque assay? - ResearchGate.

- In vitro drug metabolism: for the selection of your lead compounds.

- Willgerodt rearrangement - Wikipedia.

- Cytotoxicity graphs from typical MTT assay showing the effect of MCDT... - ResearchGate.

- Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent - Research Journal of Pharmacy and Technology.

- Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC.

- New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane | Request PDF - ResearchGate.

- Arndt-Eistert Homologation by Ashleigh Mulhall on Prezi.

- Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry.

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.

- Arndt–Eistert reaction - Wikipedia.

- Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

- Willgerodt-Kindler Reaction - SynArchive.

- Willgerodt-Kindler Reaction - Organic Chemistry Portal.

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science.

- Recent advances in the Willgerodt–Kindler reaction - RSC Publishing.

- 1-Bromoadamantane - Wikipedia.

- 2-(Adamantan-1-yl)acetic acid - Oakwood Chemical.

- NMDA Biochemical Binding Assay Service - Reaction Biology.

- The Use of Ligand Binding in Assays of NMDA Receptor Function.

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI.

- RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents.

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. izsvenezie.com [izsvenezie.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. prezi.com [prezi.com]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 13. bio-protocol.org [bio-protocol.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. mttlab.eu [mttlab.eu]

- 22. researchgate.net [researchgate.net]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. Influenza virus plaque assay [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. reactionbiology.com [reactionbiology.com]

- 28. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility Profiling of 2-(3,5-Dimethyladamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethyladamantan-1-yl)acetic acid, a notable analogue of Memantine, presents a unique physicochemical profile critical for its development as a potential therapeutic agent. Its structure, combining a bulky, lipophilic dimethyladamantane cage with a polar carboxylic acid moiety, dictates a complex solubility behavior that is fundamental to its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public data, this document synthesizes first-principle predictions with established, authoritative methodologies to offer a robust protocol for its complete solubility assessment. We will detail the theoretical underpinnings of its expected solubility, provide step-by-step experimental protocols for aqueous and organic solvent solubility determination, outline the generation of a pH-solubility profile, and discuss the profound implications of these findings for pharmaceutical development, including its potential Biopharmaceutics Classification System (BCS) categorization.

Introduction: The Significance of a Lipophilic Carboxylic Acid

This compound is a derivative of adamantane, a rigid, diamondoid hydrocarbon known for its pronounced lipophilicity.[1][2] This class of molecules, including the well-known antiviral and neuroprotective agent Memantine, has garnered significant interest in medicinal chemistry.[3][4] The addition of an acetic acid group to the dimethyladamantane core introduces an ionizable hydrophilic center, creating an amphiphilic molecule whose behavior in solution is intrinsically tied to its environment.

Understanding the solubility of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug development.[5] Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and lead to variable clinical outcomes.[6] For a compound like this compound, the interplay between its lipophilic adamantane "body" and its hydrophilic carboxylic acid "head" makes a thorough solubility investigation essential.

This guide will proceed by first establishing the predicted physicochemical properties of the molecule, followed by detailed, field-proven protocols to experimentally determine its solubility profile.

Predicted Physicochemical Properties & Structural Rationale

Direct experimental data for this compound is not widely published. However, we can infer its likely properties based on its chemical structure and data from analogous compounds.

-

Structure: The molecule consists of a large, non-polar tricyclic alkane cage (dimethyladamantane) and a carboxylic acid functional group.

-

Lipophilicity: The adamantane cage is highly lipophilic, suggesting poor intrinsic solubility in aqueous media but good solubility in non-polar organic solvents.[1][7] Adamantane itself is practically insoluble in water but soluble in hydrocarbons.[7]

-

Hydrophilicity & Ionization: The carboxylic acid group is a weak acid. At low pH (well below its pKa), it will be in its neutral, protonated form (-COOH), contributing less to aqueous solubility. At higher pH (above its pKa), it will deprotonate to its carboxylate form (-COO⁻), which is significantly more polar and will dramatically increase aqueous solubility.[8][9]

This pH-dependent behavior is critical and is the primary focus of aqueous solubility characterization.

Table 1: Predicted & Known Physicochemical Properties

| Property | Value / Prediction | Source / Rationale |